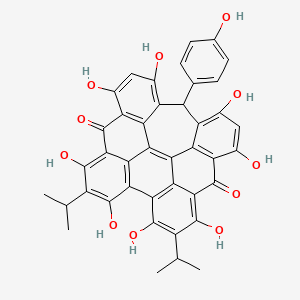
Blepharismin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blepharismin is a natural product found in Blepharisma japonicum with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Mechanism of Action
Blepharismin exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that the minimum inhibitory concentration (MIC) of this compound against MRSA resistant to arbekacin is 6.25 µg/ml in darkness, which reduces to 1.25 µg/ml when exposed to white light, suggesting that its antibacterial properties are photoactivated . The pigment appears to inhibit protein synthesis, indicating a bactericidal mechanism that may involve strong binding to ribosomes .
Case Study: Synergistic Effects with Antibiotics
In a study examining the synergistic effects of this compound with arbekacin, it was found that this compound not only acted bactericidally but also enhanced the antibacterial activity of arbekacin, making it a potential adjunct therapy in treating resistant bacterial infections .
Cytotoxicity Against Predatory Protozoa
Cytotoxic Mechanism
this compound has been shown to exert lethal effects on other protozoa. It forms cation-selective channels in lipid bilayer membranes, which can lead to cytotoxicity. This property is particularly relevant in understanding its defensive role against predatory organisms . The formation of these channels suggests that this compound's action is not merely toxic but involves complex biochemical interactions at the cellular level.
Defense Mechanism in Ecological Interactions
Ecological Role
The defense function of this compound extends beyond its antibacterial properties. In interactions with predatory protozoa like Amoeba proteus, this compound provides a survival advantage to Blepharisma japonicum. Studies indicate that normally pigmented red Blepharisma cells exhibit greater resistance to predation compared to albino mutants, highlighting the ecological significance of this pigment as a chemical defense mechanism .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Antibacterial Properties | Inhibits MRSA; MIC decreases under light; synergistic effects with arbekacin |
| Cytotoxicity | Forms cation-selective channels; lethal to predatory protozoa |
| Ecological Defense | Provides survival advantage against predators; more effective in pigmented forms |
Propiedades
Fórmula molecular |
C41H30O11 |
|---|---|
Peso molecular |
698.7 g/mol |
Nombre IUPAC |
5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |
InChI |
InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |
Clave InChI |
FRDONCXLMWOCKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |
Sinónimos |
blepharismin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















